molecular formula C13H7ClF3NO5S B1412341 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride CAS No. 1858255-92-1

4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride

Cat. No.: B1412341
CAS No.: 1858255-92-1
M. Wt: 381.71 g/mol
InChI Key: LMTSUESAKDHFQL-UHFFFAOYSA-N
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Description

4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride is a chemical compound with the molecular formula C13H7ClF3NO5S. It is known for its applications in various chemical syntheses and industrial processes. The compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfonyl chloride group, which contribute to its reactivity and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride typically involves the reaction of 4-nitro-2-(trifluoromethyl)phenol with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, contributing to the compound’s versatility in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride is unique due to the combination of its functional groups, which provide a wide range of reactivity. The presence of both the nitro and trifluoromethyl groups enhances its stability and reactivity compared to similar compounds, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO5S/c14-24(21,22)10-4-2-9(3-5-10)23-12-6-1-8(18(19)20)7-11(12)13(15,16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTSUESAKDHFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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